(5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate
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Overview
Description
(5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidinone ring, a chlorophenyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with (5-oxopyrrolidin-3-yl)methanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted carbamates and other derivatives.
Scientific Research Applications
(5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Oxopyrrolidin-3-yl)methyl (4-chlorophenyl)carbamate
- (5-Oxopyrrolidin-3-yl)methyl (2-chlorophenyl)carbamate
- (5-Oxopyrrolidin-3-yl)methyl (3-bromophenyl)carbamate
Uniqueness
(5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
Properties
CAS No. |
88016-01-7 |
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Molecular Formula |
C12H13ClN2O3 |
Molecular Weight |
268.69 g/mol |
IUPAC Name |
(5-oxopyrrolidin-3-yl)methyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-2-1-3-10(5-9)15-12(17)18-7-8-4-11(16)14-6-8/h1-3,5,8H,4,6-7H2,(H,14,16)(H,15,17) |
InChI Key |
RQZFJYWARQHOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)COC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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